5-(5-Fluoro-2-hydroxyphenyl)-3-methylphenol
Description
5-(5-Fluoro-2-hydroxyphenyl)-3-methylphenol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a fluorine atom and a hydroxyl group attached to a phenyl ring, which contributes to its distinct chemical behavior and reactivity.
Properties
IUPAC Name |
4-fluoro-2-(3-hydroxy-5-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-8-4-9(6-11(15)5-8)12-7-10(14)2-3-13(12)16/h2-7,15-16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFXYPCHDDMAKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=C(C=CC(=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683765 | |
| Record name | 5-Fluoro-5'-methyl[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261946-17-1 | |
| Record name | 5-Fluoro-5'-methyl[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoro-2-hydroxyphenyl)-3-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-hydroxyacetophenone.
Reaction Conditions: The compound can be synthesized through a series of reactions including esterification, Fries rearrangement, and fluorine diazotization.
Industrial Production: Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-(5-Fluoro-2-hydroxyphenyl)-3-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols or other derivatives.
Scientific Research Applications
5-(5-Fluoro-2-hydroxyphenyl)-3-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-2-hydroxyphenyl)-3-methylphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-hydroxyacetophenone: Shares similar structural features and reactivity.
2-Acetyl-4-fluorophenol: Another compound with a fluorine atom and hydroxyl group on a phenyl ring.
Uniqueness
5-(5-Fluoro-2-hydroxyphenyl)-3-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and hydroxyl group on the phenyl ring makes it particularly interesting for various applications.
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